molecular formula C16H11ClN4O5S2 B5053023 4-chloro-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

4-chloro-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

Cat. No.: B5053023
M. Wt: 438.9 g/mol
InChI Key: PCHXQKCLIAOYBB-UHFFFAOYSA-N
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Description

4-Chloro-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide is a complex organic compound characterized by its multiple functional groups, including chloro, nitro, thiazole, and sulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The nitration and chlorination steps are crucial in introducing the nitro and chloro groups, respectively. The thiazole ring is then introduced through a reaction with thiazol-2-amine, followed by sulfonation to attach the sulfonamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors capable of handling large volumes. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydroxylamines.

  • Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It can be used in the study of enzyme inhibition, receptor binding, and as a probe in biochemical assays. Its thiazole and sulfonamide groups are particularly useful in drug design and development.

Medicine: In medicine, this compound has potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for the development of new drugs, particularly in the fields of anti-inflammatory and antimicrobial treatments.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 4-chloro-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can act as an electrophile, reacting with nucleophilic sites on biological molecules. The thiazole and sulfonamide groups can form hydrogen bonds and other non-covalent interactions, enhancing the compound's binding affinity to its targets.

Comparison with Similar Compounds

  • 4-Chloro-2-nitrobenzamide: Similar structure but lacks the thiazole and sulfonamide groups.

  • 2-Nitro-N-(4-(thiazol-2-ylamino)sulfonylphenyl)benzamide: Similar but with a different position of the nitro group.

  • 4-Chloro-N-(4-(thiazol-2-ylamino)sulfonylphenyl)benzamide: Similar but without the nitro group.

Uniqueness: The uniqueness of 4-chloro-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological activities. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

4-chloro-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O5S2/c17-10-1-6-13(14(9-10)21(23)24)15(22)19-11-2-4-12(5-3-11)28(25,26)20-16-18-7-8-27-16/h1-9H,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHXQKCLIAOYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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